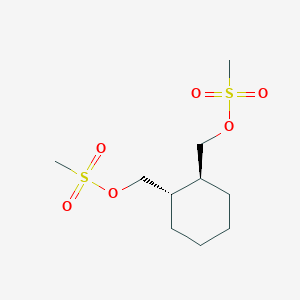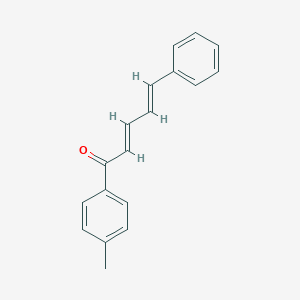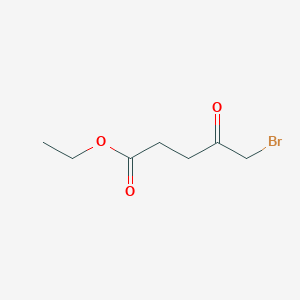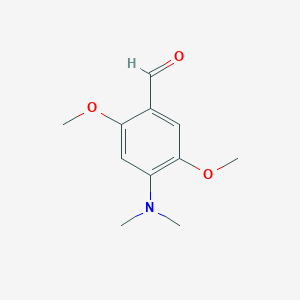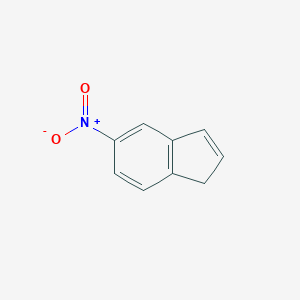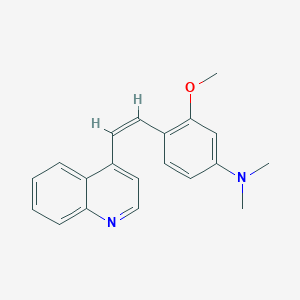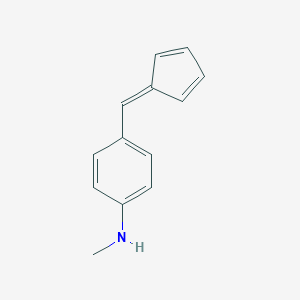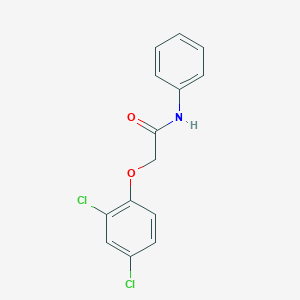
2-(2,4-dichlorophenoxy)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-phenylacetamide, commonly known as Dichloran, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 296.1 g/mol. Dichloran has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated in detail.
Wirkmechanismus
The mechanism of action of Dichloran involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, which is a key component of the electron transport chain in mitochondria. By inhibiting the cytochrome bc1 complex, Dichloran disrupts the energy production process in fungi, leading to their death.
Biochemical and Physiological Effects:
Dichloran has been shown to have various biochemical and physiological effects on fungi. It induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also disrupts the cell membrane integrity and alters the lipid composition of fungi, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
Dichloran has several advantages for lab experiments. It is a potent and selective fungicide that is effective against a wide range of plant pathogenic fungi. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, Dichloran has some limitations as well. It is toxic to humans and animals and must be handled with care. It is also not effective against all types of fungi and may have variable efficacy depending on the fungal species and strain.
Zukünftige Richtungen
There are several future directions for research on Dichloran. One area of interest is the development of new antifungal agents based on the structure of Dichloran. Another area of research is the elucidation of the molecular mechanisms of fungal resistance to Dichloran and other fungicides. Additionally, the effects of Dichloran on non-target organisms and the environment need to be further studied to ensure its safe use.
Synthesemethoden
Dichloran can be synthesized by the reaction of 2,4-dichlorophenol with N-phenylacetamide in the presence of a catalyst such as zinc chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of Dichloran as the major product. The synthesis of Dichloran has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Dichloran has been extensively used in scientific research as a fungicide and as a tool to study the physiology and biochemistry of fungi. It is particularly effective against plant pathogenic fungi such as Botrytis cinerea, Penicillium expansum, and Alternaria alternata. Dichloran has also been used to study the molecular mechanisms of fungal resistance to fungicides and to develop new antifungal agents.
Eigenschaften
CAS-Nummer |
13246-96-3 |
|---|---|
Produktname |
2-(2,4-dichlorophenoxy)-N-phenylacetamide |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C14H11Cl2NO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
PPUKKDDQKNVMQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
13246-96-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




